molecular formula CClF3O2S B14505959 Chloro(difluoro)methanesulfonyl fluoride CAS No. 64544-26-9

Chloro(difluoro)methanesulfonyl fluoride

Cat. No.: B14505959
CAS No.: 64544-26-9
M. Wt: 168.52 g/mol
InChI Key: VOCCSXSNBIIDIC-UHFFFAOYSA-N
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Description

Chloro(difluoro)methanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a chloro(difluoro)methane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(difluoro)methanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloro(difluoro)methane with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it a convenient and efficient method for producing the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(difluoro)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfides and Sulfinates: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of chloro(difluoro)methanesulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids and proteins, through the sulfonyl fluoride group. This reactivity allows it to modify specific molecular targets, such as enzymes, by forming covalent bonds with active site residues. The modification of these targets can alter their activity and function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(difluoro)methanesulfonyl fluoride is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

64544-26-9

Molecular Formula

CClF3O2S

Molecular Weight

168.52 g/mol

IUPAC Name

chloro(difluoro)methanesulfonyl fluoride

InChI

InChI=1S/CClF3O2S/c2-1(3,4)8(5,6)7

InChI Key

VOCCSXSNBIIDIC-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(S(=O)(=O)F)Cl

Origin of Product

United States

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